

An In-depth Technical Guide to the Chemical Structure and Properties of Prunasin

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This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and metabolic pathways of **Prunasin**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Prunasin is a cyanogenic glycoside, a class of secondary metabolites found in numerous plant species.[1][2] Chemically, it is the glucoside of (R)-mandelonitrile.[3] **Prunasin** plays a significant role in plant defense mechanisms by releasing toxic hydrogen cyanide upon enzymatic hydrolysis.[1][4] It is a precursor to the diglucoside amygdalin, another well-known cyanogenic glycoside.[3][5][6][7] This guide delves into the core chemical and biological aspects of **Prunasin**.

Chemical Structure and Properties

Prunasin, with the IUPAC name (R)-(β -D-Glucopyranosyloxy)(phenyl)acetonitrile, is characterized by a mandelonitrile aglycone linked to a glucose molecule via a β -glycosidic bond.[3] Its stereoisomer is Sambunigrin, which has the (S)-configuration at the benzylic carbon.[8]

Chemical Identifiers

A summary of the key chemical identifiers for **Prunasin** is presented in Table 1.



Identifier	Value	
IUPAC Name	(R)-(β-D-Glucopyranosyloxy) (phenyl)acetonitrile[3]	
Systematic IUPAC Name	(R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile[3]	
CAS Number	99-18-3[3][9]	
PubChem CID	119033[3][9]	
ChEBI ID	CHEBI:17396[3][9]	
InChI	InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1[3][9]	
SMILES	C1=CC=C(C=C1)INVALID-LINKO[C@H]2 INVALID-LINKCO)O)O">C@@HO[3][9]	

Physicochemical Properties

The fundamental physicochemical properties of **Prunasin** are detailed in Table 2.

Property	Value	
Chemical Formula	C14H17NO6[3][9]	
Molar Mass	295.291 g·mol-1[3]	
Appearance	Solid[10]	
Melting Point	122 - 123 °C[10]	

Biosynthesis of Prunasin

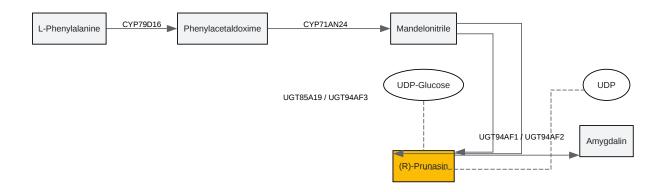
The biosynthesis of **Prunasin** originates from the amino acid L-phenylalanine.[2][3][5] The pathway primarily involves two cytochrome P450 (CYP) enzymes and a UDP-glucosyltransferase (UGT).[3]



Biosynthetic Pathway in Prunus species

In species such as Prunus dulcis (almond), the biosynthesis proceeds as follows:

- Hydroxylation and Decarboxylation: L-phenylalanine is converted to phenylacetaldoxime by the enzyme CYP79D16.[1][3]
- Conversion to Mandelonitrile: Phenylacetaldoxime is then converted to mandelonitrile by the enzyme CYP71AN24.[1][3][5]
- Glycosylation: Finally, mandelonitrile is glycosylated by UGT85A19 or UGT94AF3 using UDP-glucose to form (R)-prunasin.[3][5]



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Biosynthesis of **Prunasin** and its conversion to Amygdalin.

Metabolic Pathways

Prunasin can be further metabolized into amygdalin or catabolized to release hydrogen cyanide.

Conversion to Amygdalin

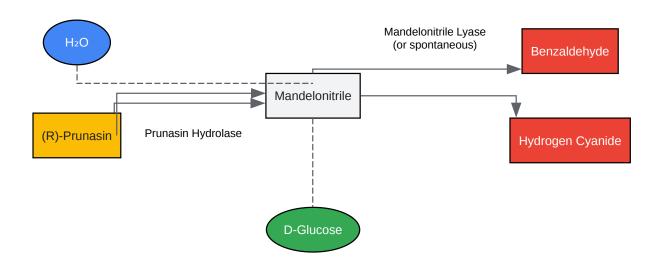
Prunasin is the direct precursor to amygdalin.[6] This conversion is catalyzed by the UDP-glucosyltransferases UGT94AF1 or UGT94AF2, which add a second glucose molecule.[3]



Catabolism and Cyanogenesis

The breakdown of **Prunasin**, known as cyanogenesis, is a two-step enzymatic process:

- Hydrolysis to Mandelonitrile: Prunasin is hydrolyzed by prunasin hydrolase, a specific β-glucosidase, to yield D-glucose and mandelonitrile.[3][5][7]
- Dissociation of Mandelonitrile: Mandelonitrile is unstable and can spontaneously or enzymatically (catalyzed by mandelonitrile lyase) dissociate into benzaldehyde and toxic hydrogen cyanide.[3][5][7]



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Catabolic pathway of **Prunasin** leading to cyanogenesis.

Experimental Protocols Enzymatic Synthesis of Prunasin (In Vitro)

This protocol outlines the key steps for the in vitro biosynthesis of **Prunasin** from L-phenylalanine, based on the characterized enzymatic pathway.

Materials:

- L-phenylalanine
- CYP79D16 enzyme (recombinantly expressed)



- CYP71AN24 enzyme (recombinantly expressed)
- UGT85A19 or UGT94AF3 enzyme (recombinantly expressed)
- UDP-glucose
- NADPH
- Cytochrome P450 reductase
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

- Step 1: Phenylacetaldoxime Synthesis:
 - Set up a reaction mixture containing L-phenylalanine, CYP79D16, NADPH, and cytochrome P450 reductase in the reaction buffer.
 - Incubate at an optimal temperature (e.g., 30°C) for a specified time.
 - Monitor the formation of phenylacetaldoxime using HPLC or LC-MS.
- Step 2: Mandelonitrile Synthesis:
 - To the reaction mixture from Step 1, add the CYP71AN24 enzyme.
 - Continue incubation and monitor the conversion of phenylacetaldoxime to mandelonitrile.
- Step 3: Prunasin Synthesis:
 - Add UDP-glucose and the UGT85A19 or UGT94AF3 enzyme to the reaction mixture containing mandelonitrile.
 - Incubate to allow for the glycosylation of mandelonitrile to Prunasin.
 - The final product, **Prunasin**, can be purified using techniques like column chromatography followed by identification and quantification using NMR and MS.



Quantitative Analysis by ¹H-NMR Spectroscopy

This method allows for the quantification of **Prunasin** in plant extracts.[11]

Sample Preparation:

- Lyophilize plant material (e.g., leaves).
- Extract the powdered material with a solvent mixture such as methanol-d4 and a phosphate buffer in D2O (e.g., pH 6.0).
- Include an internal standard with a known concentration for quantification.
- Centrifuge the extract to remove solid debris and use the supernatant for NMR analysis.

NMR Acquisition Parameters (Example):

- Spectrometer: 400 MHz or higher
- Solvent: Methanol-d4/D2O buffer
- Pulse Program: Standard 1D proton experiment with water suppression.
- Relaxation Delay (d1): A long delay (e.g., 15 seconds) is crucial for accurate quantification to ensure full relaxation of the protons.[11]
- Number of Scans: Sufficient scans (e.g., 128) to achieve a good signal-to-noise ratio.

Data Analysis:

- Identify the characteristic singlet signal for the anomeric proton of **Prunasin**.
- Integrate the area of this signal and compare it to the integral of the known internal standard to calculate the concentration of **Prunasin** in the sample.
- 2D NMR techniques like HMBC can be used to confirm the identity of **Prunasin** in complex mixtures by observing correlations between key protons and carbons.[11]



Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for the structural elucidation and quantification of **Prunasin**.

¹H-NMR and ¹³C-NMR Data

The following table summarizes representative chemical shifts for **Prunasin**. Note that values can vary slightly depending on the solvent and experimental conditions.

Atom Position	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Aglycone		
C-α (benzylic CH)	- ~5.9	~68
C-CN (nitrile)	-	~118
Aromatic C	~7.4-7.5	~127-135
Glycone (Glucose)		
H-1' (anomeric)	~4.9	~102
H-2' - H-6'	~3.2-3.9	~61-77

Biological Significance and Toxicity

Prunasin's primary role in plants is as a defense compound.[1] The release of hydrogen cyanide upon tissue damage deters herbivores and pathogens.[4] The toxicity of **Prunasin** is directly linked to this release of cyanide, which is a potent inhibitor of cellular respiration.[3][4] The accumulation of **Prunasin** and its conversion to amygdalin are key factors in determining the bitterness and toxicity of kernels in Prunus species, such as almonds.[3][6]

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